molecular formula C10H12BNO3 B7910100 5-Cyano-2-propoxyphenylboronic acid

5-Cyano-2-propoxyphenylboronic acid

Cat. No.: B7910100
M. Wt: 205.02 g/mol
InChI Key: FNYUIYKFAQDIAI-UHFFFAOYSA-N
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Description

5-Cyano-2-propoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a cyano group and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-propoxyphenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-propoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyano-2-propoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-propoxyphenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction is particularly relevant in the context of enzyme inhibition in cancer therapy .

Comparison with Similar Compounds

  • (5-Cyano-3-pyridinyl)boronic acid
  • (3-t-butyl-5-methylphenyl)boronic acid
  • [3-(2-carboxyethyl)phenyl]boronic acid

Comparison: 5-Cyano-2-propoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain cross-coupling reactions and enzyme inhibition studies, where other similar compounds may not be as effective .

Properties

IUPAC Name

(5-cyano-2-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h3-4,6,13-14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUIYKFAQDIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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